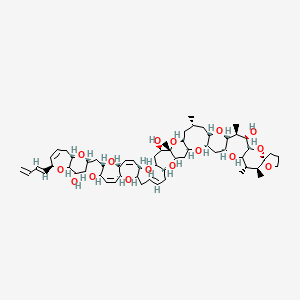
Tropantiol
Vue d'ensemble
Description
Le Tropantiol est un composé chimique de formule moléculaire C21H34ClN3S2. Il est connu pour son rôle d'agent chélateur, ce qui signifie qu'il peut former des complexes stables avec les ions métalliques. Cette propriété le rend utile dans diverses applications scientifiques et industrielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Tropantiol implique la réaction de précurseurs spécifiques dans des conditions contrôlées. Une méthode courante comprend la réaction d'un composé aromatique chloré avec une amine contenant un thiol. La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter l'oxydation .
Méthodes de production industrielle
Dans les milieux industriels, la production du this compound est mise à l'échelle en utilisant des voies de synthèse similaires, mais avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus implique l'utilisation de grands réacteurs, un contrôle précis de la température et une surveillance continue des paramètres de réaction .
Analyse Des Réactions Chimiques
Types de réactions
Le Tropantiol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Il peut être réduit pour former des thiols et des amines.
Substitution : Le this compound peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des thiols et des composés aromatiques substitués .
Applications De Recherche Scientifique
Le Tropantiol a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme agent chélateur pour former des complexes stables avec les ions métalliques, qui sont utiles dans diverses techniques analytiques.
Biologie : Le this compound est utilisé dans des études biologiques pour étudier les interactions des ions métalliques avec les biomolécules.
Médecine : Il est étudié pour son utilisation potentielle dans les radiopharmaceutiques pour l'imagerie diagnostique.
Industrie : Le this compound est utilisé dans les procédés industriels qui nécessitent la séquestration d'ions métalliques
Mécanisme d'action
Le this compound exerce ses effets en formant des complexes stables avec les ions métalliques. Le processus de chélation implique le don de paires d'électrons des atomes d'azote et de soufre du this compound à l'ion métallique, formant une structure cyclique stable. Cette interaction peut affecter la disponibilité et la réactivité de l'ion métallique dans divers processus chimiques et biologiques .
Mécanisme D'action
Tropantiol exerts its effects by forming stable complexes with metal ions. The chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in this compound to the metal ion, forming a stable ring structure. This interaction can affect the availability and reactivity of the metal ion in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide éthylènediaminetétraacétique (EDTA) : Un autre agent chélateur bien connu utilisé dans des applications similaires.
Acide diéthylènetriaminepentaacétique (DTPA) : Utilisé en imagerie médicale et dans des applications industrielles.
Acide dimécaptosuccinique (DMSA) : Utilisé en chélation thérapeutique pour l'intoxication aux métaux lourds
Unicité du Tropantiol
Le this compound est unique en raison de sa structure moléculaire spécifique, qui lui permet de former des complexes très stables avec certains ions métalliques. Cette propriété le rend particulièrement utile dans les applications où la stabilité et la spécificité sont cruciales .
Propriétés
IUPAC Name |
2-[2-[[3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFSOZSLFKJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940523 | |
| Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189950-11-6 | |
| Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)
![3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1681515.png)






![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)


![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)
